Subunit Selectivity: IKs124 vs. Chromanol 293B on KCNQ1/KCNEx Complexes
IKs124 demonstrates markedly higher selectivity for the KCNQ1/KCNE2 channel complex compared to the prototypical chromanol KCNQ1 blocker, 293B. While IKs124 inhibits KCNQ1/KCNE2 with an IC50 of 8 nM, its potency against KCNQ1/KCNE1 (IKs) and KCNQ1/KCNE3 is 46-fold and 55-fold lower, respectively [1]. In contrast, 293B inhibits KCNQ1/KCNE1 with a reported IC50 of 15.1 µM and KCNQ1/KCNE3 with an IC50 of 0.54 µM [2], showing a different selectivity profile. The critical differentiation lies in the magnitude of selectivity: IKs124's high selectivity for KCNE2 over KCNE1 is superior to that of 293B, making it a more precise tool for isolating KCNE2-dependent physiological functions.
| Evidence Dimension | Subunit Selectivity (Potency Ratio: IC50_KCNQ1/KCNE1 / IC50_KCNQ1/KCNE2) |
|---|---|
| Target Compound Data | IKs124: Potency Ratio = 46.3 (370 nM / 8 nM) for KCNE1 vs KCNE2; Ratio = 55 (440 nM / 8 nM) for KCNE3 vs KCNE2. |
| Comparator Or Baseline | Chromanol 293B: Potency Ratio ≈ 28 (15.1 µM / 0.54 µM) for KCNE1 vs KCNE3. |
| Quantified Difference | IKs124 exhibits a >46-fold selectivity window for KCNE2 over KCNE1, whereas 293B shows a preference for KCNE3 over KCNE1. IKs124 provides a unique >46-fold selectivity for KCNE2 over the cardiac IKs channel. |
| Conditions | IKs124 data: COS cells expressing human KCNQ1 + KCNE1/E2/E3, measured via whole-cell patch-clamp. 293B data: Xenopus oocytes expressing human KCNQ1 + KCNE1/E3. |
Why This Matters
This selectivity is critical for researchers aiming to specifically interrogate KCNQ1/KCNE2 function in the stomach without confounding inhibition of cardiac IKs (KCNQ1/KCNE1) channels, thereby enabling cleaner, more interpretable experimental models.
- [1] Heitzmann D, et al. Heteromeric KCNE2/KCNQ1 potassium channels in the luminal membrane of gastric parietal cells. J Physiol. 2004 Dec 1;561(Pt 2):547-57. View Source
- [2] Lerche C, et al. Ancillary subunits and stimulation frequency determine the potency of chromanol 293B block of the KCNQ1 potassium channel. J Physiol. 2006 Nov 1;576(Pt 3):743-53. View Source
